molecular formula C27H50O6 B1197107 Triethylhexanoin CAS No. 7360-38-5

Triethylhexanoin

Cat. No.: B1197107
CAS No.: 7360-38-5
M. Wt: 470.7 g/mol
InChI Key: DGSZGZSCHSQXFV-UHFFFAOYSA-N
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Description

Triethylhexanoin is a triglyceride ester of 2-ethylhexanoic acid. It is a colorless, clear liquid that is soluble in many organic solvents. This compound is widely used in the cosmetics and personal care industry due to its unique emollient properties, which provide a light, non-greasy feel on the skin .

Mechanism of Action

Target of Action

Triethylhexanoin is a triglyceride ester of 2-ethylhexanoic acid . It is primarily used in cosmetic products as a fragrant solvent . Its primary targets are the skin and hair, where it acts as a conditioning agent .

Mode of Action

This compound works by imparting an elegant, light-skin feel and a powdery after-feel to formulations . It enhances the spreadability of other ingredients, leading to a lighter product on the skin . It doesn’t leave products with a sticky, greasy, or waxy after-feel, making it a pleasure to use .

Biochemical Pathways

It is known that it acts as a solvent for organic sun filters, allowing high spf and pigment-loaded formulations without compromising skin feel .

Pharmacokinetics

It is known to be chemically stable against oxidation and hydrolysis, which suggests it may have good bioavailability .

Result of Action

The result of this compound’s action is a product that feels lighter on the skin, with excellent spreadability . It imparts an elegant, light-skin feel and a powdery after-feel to formulations . It is also an excellent solvent for organic sun filters, allowing high SPF and pigment-loaded formulations without compromising skin feel .

Action Environment

This compound is resistant to extreme pH conditions, which makes it an ideal ingredient for various personal care products . It is also non-animal-derived, which makes it suitable for vegan and cruelty-free products . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Triethylhexanoin plays a role in biochemical reactions primarily as an emollient and solvent. It interacts with various enzymes, proteins, and other biomolecules to enhance the spreadability and sensory properties of cosmetic formulations. This compound does not leave a sticky or greasy residue, making it suitable for products that require a light skin feel .

Cellular Effects

This compound affects various types of cells and cellular processes by improving the sensory properties of cosmetic products. It enhances cell function by providing a non-occlusive, light-spreading effect, which is beneficial for skin conditioning. This compound does not significantly impact cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with skin cells to provide a light, non-greasy feel. It acts as a solvent for organic sun filters, allowing high SPF formulations without compromising skin feel. This compound’s chemical stability against oxidation and hydrolysis makes it an ideal ingredient for various personal care products .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time, resisting extreme pH conditions and chemical degradation. Long-term effects on cellular function have not been extensively studied, but its stability suggests minimal adverse effects in in vitro or in vivo studies .

Metabolic Pathways

This compound is metabolized similarly to other triglycerides, being broken down into monoglycerides, free fatty acids, and glycerol. These metabolites are absorbed into the intestinal mucosa and further metabolized. This compound does not naturally occur in the human body and is only found in individuals exposed to it .

Transport and Distribution

This compound is transported and distributed within cells and tissues as a triglyceride ester. It interacts with transporters and binding proteins to facilitate its localization and accumulation in specific areas. This compound’s non-occlusive nature allows it to spread easily on the skin, enhancing its distribution in cosmetic formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylhexanoin is synthesized through the esterification of glycerin (propane-1,2,3-triol) with 2-ethylhexanoic acid. The reaction typically involves an acid catalyst to facilitate the esterification process. The general reaction can be represented as:

C3H5(OH)3+3C8H17COOHC27H50O6+3H2OC_3H_5(OH)_3 + 3C_8H_{17}COOH \rightarrow C_{27}H_{50}O_6 + 3H_2O C3​H5​(OH)3​+3C8​H17​COOH→C27​H50​O6​+3H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in reactors equipped with temperature and pressure control systems to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Triethylhexanoin primarily undergoes hydrolysis and oxidation reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to glycerin and 2-ethylhexanoic acid.

    Oxidation: Under oxidative conditions, the ester bonds in this compound can be broken down, leading to the formation of various oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

Scientific Research Applications

Triethylhexanoin has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Trilaurin
  • Triarachidin
  • Tribehenin
  • Tricaprin
  • Tricaprylin
  • Trierucin
  • Triheptanoin
  • Triheptylundecanoin
  • Triisononanoin
  • Triisopalmitin
  • Triisostearin
  • Trilinolein
  • Trilinolenin
  • Trimyristin
  • Trioctanoin
  • Triolein
  • Tripalmitin
  • Tripalmitolein
  • Triricinolein
  • Tristearin
  • Triundecanoin

Uniqueness: Triethylhexanoin stands out due to its unique sensory properties, providing a light, non-greasy feel on the skin. It is also chemically stable against oxidation and hydrolysis, making it suitable for various formulations. Its ability to enhance the spreadability and absorption of products makes it a preferred choice in the cosmetics and personal care industry .

Properties

IUPAC Name

2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50O6/c1-7-13-16-21(10-4)25(28)31-19-24(33-27(30)23(12-6)18-15-9-3)20-32-26(29)22(11-5)17-14-8-2/h21-24H,7-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSZGZSCHSQXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864043
Record name 2-Ethylhexanoic acid triglyceride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

7360-38-5
Record name Glyceryl tri(2-ethylhexanoate)
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Record name Glyceryl tri(2-ethylhexanoate)
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Record name Triethylhexanoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14102
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Record name Hexanoic acid, 2-ethyl-, 1,1',1''-(1,2,3-propanetriyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexanoic acid triglyceride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl 2-ethylhexanoate
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Record name Propane-1,2,3-triyl 2-ethylhexanoate (=Triethylhexanoin)
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Record name TRIETHYLHEXANOIN
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the molecular structure of Triethylhexanoin impact its suitability for specific formulations?

A2: this compound, being an ester, possesses inherent properties that influence its compatibility within formulations. For instance, in nano-emulsion preparation via the D-phase emulsification method, the presence of heteroatoms in this compound's structure contributes to a stronger affinity for glycerin. [] This characteristic can lead to the formation of nano-emulsions with larger particle sizes compared to those formulated with alkane oils. Understanding these structural influences is vital for researchers exploring its use in diverse applications, including drug delivery, cosmetics, and other areas.

Q2: Are there any reported industrial applications of this compound?

A3: this compound finds application in developing self-bacteriostatic general emulsion cutting fluids. [] Its incorporation, alongside other components like base oils, surfactants, and corrosion inhibitors, contributes to the fluid's desired properties. These fluids exhibit strong cooling characteristics, lubricity, and rust protection, making them suitable for industrial cutting processes. This particular application highlights the versatility of this compound beyond its potential use in drug delivery systems.

Q3: What research areas would benefit from further investigation into this compound?

A4: While the provided research sheds light on some applications of this compound, several areas warrant further investigation. A deeper understanding of its biocompatibility and biodegradability is crucial, especially given its potential use in systems interacting with biological systems. [] Exploring alternative compounds and comparing their performance, cost, and environmental impact could provide valuable insights for future research and development. [] Finally, establishing efficient recycling and waste management strategies for this compound is essential to ensure its sustainable use. []

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